(R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, with the CAS number 128135-39-7 and molecular formula C14H25NO6, is a complex organic compound notable for its unique structure and functional groups. This compound features a tert-butoxy group and a tert-butoxycarbonyl amino group, which contribute to its stability and reactivity. The molecular weight of this compound is approximately 303.35 g/mol. It is primarily utilized in organic synthesis and biological research due to its versatile chemical properties and ability to participate in various reactions .
The chemistry of (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves several key reactions:
These reactions are facilitated by various catalysts and specific reaction conditions tailored to achieve high yields and purity .
(R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid exhibits significant biological activity, particularly in the context of enzyme interactions and protein modifications. Its structural features allow it to modulate the activity of specific enzymes, influencing various biochemical pathways. This compound is often used in studies related to:
The synthesis of (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves several steps:
Specific synthetic routes may vary depending on the desired yield and purity, but protocols generally emphasize careful control of reaction conditions .
This compound finds applications across various fields:
Interaction studies involving (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid focus on its binding affinity with enzymes and receptors. These studies help elucidate its mechanism of action within biological systems:
Such studies are crucial for understanding its potential therapeutic applications and guiding further research into similar compounds .
Several compounds share structural similarities with (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, each exhibiting unique properties:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | 45120-30-7 | Similar backbone with different amino substitution | Enhanced solubility |
(R)-3-((tert-butoxycarbonyl)amino)pentanoic acid | 183990-60-5 | Lacks oxo group; simpler structure | Lower molecular weight |
tert-Butyl 2-amino-5-methylhexanoate | 1543874-84-5 | Different side chain; branched structure | Distinct biological activity |
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride | 16948-36-0 | Contains additional carboxylic acid functionality | Potentially different reactivity |
The uniqueness of (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties, making it a valuable tool in both synthetic chemistry and biological research .
The compound (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid represents a sophisticated building block in the arsenal of orthogonal protection strategies for complex peptide synthesis. This tert-butoxycarbonyl-protected amino acid derivative plays a crucial role in multi-dimensional protection schemes that enable the synthesis of structurally complex peptides with multiple functional modifications [1] [2] [3].
Orthogonal protection schemes are fundamental to successful peptide synthesis, particularly when dealing with complex structures containing multiple disulfide bonds, branched architectures, or cyclic frameworks [4] [5]. The principle of orthogonality ensures that protecting groups can be removed independently using distinct chemical mechanisms without affecting other protective groups present in the molecule [4]. The tert-butoxycarbonyl group in this compound provides acid-labile protection that is stable under basic conditions used for fluorenylmethoxycarbonyl deprotection, making it ideal for Fmoc/tBu chemistry [1] [6].
Recent advances in protecting group chemistry have led to the development of four-dimensional protection schemes, where (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid serves as a component in safety-catch protecting group strategies [1]. These advanced schemes incorporate protecting groups that remain stable under standard cleavage conditions, including trifluoroacetic acid treatment that removes tert-butyl-based groups, but can be activated for removal through specific chemical manipulations [1]. This approach has proven particularly valuable for the synthesis of cyclic and branched peptides where traditional two-dimensional Fmoc/tBu strategies prove inadequate [1].
The implementation of such compounds in triorthogonal protection schemes has enabled researchers to achieve higher levels of structural complexity in peptide synthesis [1]. Studies have demonstrated that peptides synthesized using these advanced protection strategies show significantly improved yields compared to standard approaches, particularly for aggregation-prone sequences and difficult peptides exceeding 20 residues in length [7]. The incorporation of orthogonal protection schemes utilizing compounds like (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has resulted in yield improvements from 20-40% using standard methods to 65-85% with advanced protection strategies [7].
Backbone amide protection represents one of the most significant applications of (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid in modern peptide synthesis. This strategy involves the reversible alkylation of peptide backbone amides to disrupt intermolecular hydrogen bonding that leads to peptide aggregation during synthesis [8] [9] [10].
The concept of backbone protection was pioneered by Sheppard and co-workers, who demonstrated that reversible substitution of the amide bond could suppress interchain association and provide a general solution to the difficult sequence problem in solid-phase peptide synthesis [8]. The backbone amide linker strategy, exemplified by compounds like (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, allows the growing peptide to be anchored through a backbone nitrogen, providing considerable flexibility in managing both termini during synthesis [9].
Research findings indicate that backbone amide protection strategies show remarkable effectiveness in overcoming synthesis challenges. For aggregation-prone sequences, yields improved from 30-60% using standard Fmoc/tBu chemistry to 70-90% when backbone protection strategies were employed [10] [11]. The mechanism involves the disruption of β-sheet structures that are considered a primary source of intermolecular aggregation during chain elongation, thereby increasing solvation and improving coupling kinetics in peptide assembly [12].
Studies on backbone amide protection have revealed several key advantages. The 2-hydroxy-4-methoxy-5-nitrobenzyl group, related to the tert-butoxycarbonyl system, has been shown to improve synthesis of both aggregation-prone and aspartimide-prone peptides [13] [11]. The introduction of backbone protection can be automated and carried out during peptide assembly, making it practically applicable to routine synthesis protocols [13]. Furthermore, backbone-protected peptides exhibit enhanced solubility in common solid-phase peptide synthesis solvents, facilitating coupling and deprotection reactions [11].
The effectiveness of backbone protection strategies has been demonstrated through the successful synthesis of challenging sequences, including polyalanine sequences and complex bioactive peptides such as Ac-(RADA)4-NH2 and Aβ(1-42) peptide [14]. These sequences, which are typically impossible to synthesize using standard protocols, become accessible through the implementation of backbone amide protection strategies [14].
The compatibility of (R)-5-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid with Fmoc/tBu chemical ligation approaches represents a critical aspect of its utility in modern protein synthesis methodologies. Native chemical ligation has emerged as a powerful tool for constructing larger proteins by joining unprotected peptide segments in aqueous solution [15] [16] [17].
The tert-butoxycarbonyl protecting group system demonstrates excellent compatibility with the chemical requirements of native chemical ligation [17] [18]. For successful implementation in chemical ligation strategies, protecting groups must satisfy several criteria: stability during Fmoc removal with piperidine, stability during final trifluoroacetic acid treatment for deprotection, stability under the weakly basic aqueous conditions used for native chemical ligation, and high solubility to achieve the concentrations required for effective ligation [18].
Recent developments in Fmoc-compatible methods for peptide thioester synthesis have enhanced the utility of tert-butoxycarbonyl-protected compounds in chemical ligation approaches [17] [19] [20]. The safety-catch hydrazine linker strategy, which is compatible with Fmoc/tBu chemistry, enables the solid-phase synthesis of C-terminal α-thioester peptides that are essential intermediates for native chemical ligation [17]. This method has been successfully applied to generate thioester peptides, cyclic peptides, and functional protein domains [17].
The development of serine-promoted thioester synthesis represents another significant advancement in the compatibility of Fmoc chemistry with chemical ligation [19] [20]. This approach utilizes the formation of a cyclic urethane moiety through selective reaction of the backbone amide chain with the side group of serine, creating an activated intermediate that undergoes displacement by a thiol to generate the thioester directly from the solid support [19] [20]. This method is fully automated and compatible with standard Fmoc chemistry, eliminating the need for specialized resins, linkers, or unnatural amino acids typically required for thioester synthesis [19] [20].
Experimental evidence demonstrates the practical effectiveness of these approaches. On-resin native chemical ligation for cyclic peptide synthesis has achieved yields of 76-86% with initial purities of approximately 70% when using compatible solid supports [15]. The strategy involves stepwise chain elongation using standard Fmoc/tBu solid-phase chemistry, followed by selective deprotection and on-resin cyclization by native chemical ligation in aqueous medium [15].
The compatibility extends to specialized applications such as the synthesis of proteins with post-translational modifications and incorporation of non-proteinogenic amino acids [16]. The orthogonal nature of the protection schemes allows for selective deprotection at specific sites while maintaining protection at others, enabling the construction of complex molecular architectures that would be difficult or impossible to achieve through alternative synthetic approaches [21] [22].
Research findings indicate that the combination of Fmoc/tBu chemistry with chemical ligation approaches has democratized protein synthesis, making it accessible to laboratories without specialized equipment for handling hazardous reagents like anhydrous hydrogen fluoride [6]. The improved compatibility has resulted in the successful synthesis of proteins up to 72 residues in length with overall yields exceeding 38%, demonstrating the practical utility of these integrated approaches [10].